molecular formula C10H10O2 B8654333 4-Methoxy-3-methylbenzofuran

4-Methoxy-3-methylbenzofuran

Cat. No.: B8654333
M. Wt: 162.18 g/mol
InChI Key: HFPWQSZSVSPNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated benzofuran compounds .

Scientific Research Applications

4-Methoxy-3-methylbenzofuran has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological processes and interactions, particularly those involving benzofuran derivatives.

    Medicine: It has potential therapeutic applications due to its biological activities, such as anti-tumor, antibacterial, and antiviral properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3-methylbenzofuran is unique due to the specific positioning of its methyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from other benzofuran derivatives .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-methoxy-3-methyl-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-7-6-12-9-5-3-4-8(11-2)10(7)9/h3-6H,1-2H3

InChI Key

HFPWQSZSVSPNMU-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Acetyl-3-hydroxy-phenoxy)-acetic acid (2.0 g, 8.9 mmol) is added to acetic anhydride (60 ml) followed by sodium acetate (10.0 g, 122.0 mmol). The mixture is stirred and heated to 110° C., under a nitrogen atmosphere, for 5 hrs. then cooled to 0° C. Water (100 ml) is added slowly, stirred while warming to ambient temperature and continued stirring overnight. The solution is extracted twice with ethyl acetate and the combined organic extracts are washed twice with sodium hydroxide (1N), then brine, dried over Na2SO4, filtered and concentrated. The crude product is purified by chromatography using a hexane-ethyl acetate gradient (100% hexane to 25% ethyl acetate in hexane) to give the title compound (1.2 g, 83% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

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